Cas no 691359-87-2 (2,6-Dimethylnaphthalene-1-sulfonamide)
2,6-Dimethylnaphthalene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dimethylnaphthalene-1-sulfonamide
- 691359-87-2
- EN300-701442
- 2,6-Dimethylnaphthalene-1-sulfonamide
-
- Inchi: 1S/C12H13NO2S/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)16(13,14)15/h3-7H,1-2H3,(H2,13,14,15)
- InChI Key: OBGPTIYTEDRRRG-UHFFFAOYSA-N
- SMILES: S(C1C(C)=CC=C2C=C(C)C=CC=12)(N)(=O)=O
Computed Properties
- Exact Mass: 235.06669983g/mol
- Monoisotopic Mass: 235.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 68.5Ų
2,6-Dimethylnaphthalene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701442-0.05g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 0.05g |
$1308.0 | 2023-06-01 | ||
| Enamine | EN300-701442-0.1g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 0.1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-701442-0.25g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 0.25g |
$1432.0 | 2023-06-01 | ||
| Enamine | EN300-701442-0.5g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 0.5g |
$1495.0 | 2023-06-01 | ||
| Enamine | EN300-701442-1.0g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-701442-2.5g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 2.5g |
$3051.0 | 2023-06-01 | ||
| Enamine | EN300-701442-5.0g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-701442-10.0g |
2,6-dimethylnaphthalene-1-sulfonamide |
691359-87-2 | 10g |
$6697.0 | 2023-06-01 |
2,6-Dimethylnaphthalene-1-sulfonamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2,6-Dimethylnaphthalene-1-sulfonamide
Introduction to 2,6-Dimethylnaphthalene-1-sulfonamide (CAS No. 691359-87-2)
2,6-Dimethylnaphthalene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 691359-87-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This sulfonamide derivative of naphthalene exhibits unique structural and chemical properties, making it a valuable candidate for further exploration in drug discovery and development.
The molecular structure of 2,6-Dimethylnaphthalene-1-sulfonamide consists of a naphthalene core substituted with two methyl groups at the 2- and 6-positions, and a sulfonamide functional group at the 1-position. This specific arrangement imparts distinct reactivity and binding capabilities, which are highly relevant in the design of bioactive molecules. The sulfonamide moiety is particularly noteworthy, as it is a well-known pharmacophore in many therapeutic agents, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, sulfonamide derivatives have been extensively studied for their potential applications in treating various diseases, including infections, inflammatory disorders, and cancer. The presence of the sulfonamide group in 2,6-Dimethylnaphthalene-1-sulfonamide suggests that it may exhibit similar biological activities. Preliminary studies have indicated that this compound may possess inhibitory properties against certain enzymes and could serve as a lead compound for developing novel therapeutic agents.
One of the most compelling aspects of 2,6-Dimethylnaphthalene-1-sulfonamide is its structural versatility. The naphthalene scaffold provides a rigid framework that can be modified further to enhance binding affinity and selectivity. Researchers have been exploring various derivatives of this compound to optimize its pharmacological profile. For instance, modifications at the methyl substituents or the sulfonamide group could lead to improved solubility, bioavailability, or target specificity.
The synthesis of 2,6-Dimethylnaphthalene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as sulfonation followed by nucleophilic substitution or condensation reactions are commonly used in its preparation. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.
Recent advancements in computational chemistry have also played a pivotal role in understanding the potential of 2,6-Dimethylnaphthalene-1-sulfonamide. Molecular modeling studies have been conducted to predict its binding interactions with biological targets. These simulations provide valuable insights into the compound's mechanism of action and help in designing more effective derivatives. Additionally, virtual screening techniques have been utilized to identify potential drug-like analogs based on the scaffold of this compound.
In clinical research, 2,6-Dimethylnaphthalene-1-sulfonamide has been investigated for its potential therapeutic applications. Early-stage studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The sulfonamide group's ability to interact with bacterial enzymes has made it a promising candidate for developing new antibiotics. Furthermore, its structural similarity to known antiviral agents has prompted investigations into its antiviral potential.
The pharmaceutical industry has shown interest in exploring 2,6-Dimethylnaphthalene-1-sulfonamide as a starting point for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to evaluate its efficacy and safety profile in preclinical models. These studies aim to provide a solid foundation for future clinical trials and commercialization efforts.
The environmental impact of 2,6-Dimethylnaphthalene-1-sulfonamide is also an important consideration in its development. Efforts are being made to ensure that its synthesis and application are environmentally sustainable. Green chemistry principles are being integrated into synthetic protocols to minimize waste generation and reduce energy consumption. Additionally, biodegradability studies are being conducted to assess its environmental footprint.
In conclusion,2,6-Dimethylnaphthalene-1-sulfonamide (CAS No. 691359-87-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound,2,6-Dimethylnaphthalene-1-sulfonamide is poised to play a crucial role in the development of novel therapeutic agents that address unmet medical needs.
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